molecular formula C11H13N3O2S B2643945 2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide CAS No. 667414-31-5

2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide

Cat. No.: B2643945
CAS No.: 667414-31-5
M. Wt: 251.3
InChI Key: FTKZXXXIKVWYRD-UHFFFAOYSA-N
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Description

2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide (CAS: 667414-31-5) is a heterocyclic compound featuring a thiophene core substituted with a cyanoacetyl amino group at position 2, an isopropyl group at position 5, and a carboxamide at position 3 (molecular formula: C₁₁H₁₃N₃O₂S; MW: 251.30) . The compound has been discontinued commercially (), possibly due to challenges in synthesis scalability, stability, or market demand.

Properties

IUPAC Name

2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-6(2)8-5-7(10(13)16)11(17-8)14-9(15)3-4-12/h5-6H,3H2,1-2H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKZXXXIKVWYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)CC#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that 2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide exhibits moderate antibacterial activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) for Pseudomonas aeruginosa was found to be 12.5 µg/mL, indicating its potential as an antibacterial agent in therapeutic formulations .

Antioxidant Properties

The compound also shows promising antioxidant activity. In tests using the DPPH radical scavenging method, it demonstrated a significant ability to inhibit free radicals, which is crucial for preventing oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have indicated that this compound can bind effectively to the PqsR protein in Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibacterial therapies targeting quorum sensing mechanisms in bacteria .

Herbicide Safeners

In agrochemical research, this compound has been evaluated as a safener for herbicides. Laboratory experiments showed that it could mitigate the phytotoxic effects of the herbicide 2,4-D on sunflower seedlings, enhancing their growth and resilience against herbicide application .

Antidote Effect

The compound was tested for its antidote effect against herbicides, showing a reduction in the negative impact on plant growth by approximately 16-33% for hypocotyls and 12-25% for roots when combined with herbicides .

Material Science Applications

The unique properties of this compound extend into material science, where it can be utilized in the development of organic semiconductors due to its electronic properties derived from the thiophene moiety. Research is ongoing to explore its potential in organic photovoltaic cells and other electronic devices.

Case Studies

  • Antibacterial Efficacy : A study conducted on various derivatives of thiophene compounds demonstrated that modifications at the amino and carboxamide positions significantly enhanced antibacterial activity against Pseudomonas aeruginosa. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for better efficacy .
  • Herbicide Interaction : In trials assessing the impact of various safeners on sunflower seedlings treated with 2,4-D, it was found that combining these safeners with specific compounds like this compound resulted in improved seedling health and growth metrics compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Compounds for Comparison :

Hydrazide-hydrazone derivative (Compound 3) from cyanoacetyl hydrazine and 3-acetylpyridine : Core structure: Thiophene with hydrazide-hydrazone and acetylpyridine substituents. Antitumor activity: High inhibitory effects against MCF-7, NCI-H460, and SF-268 cancer cell lines.

Cyanoacetyl glycine-derived ylidines (Compounds 42, 43) : Core structure: Pyrimidine or pyridine derivatives. Activity: Potent antitumor properties, though specific cell line data are unspecified.

Cyanoacetyl aminobenzoic acids (1A-1C) : Core structure: Benzoic acid with cyanoacetyl amino substituents. Drug-likeness: Evaluated via Lipinski’s Rule of Five (Table 1).

Structural Differences :
  • Thiophene vs.
  • Substituents : The isopropyl group in the target compound could increase lipophilicity (LogP) relative to smaller alkyl or aromatic groups in analogs, influencing membrane permeability .

Drug-Likeness and Physicochemical Properties

Table 1. Drug-Likeness Comparison

Property Target Compound Cyanoacetyl Aminobenzoic Acids (1A-1C) Lipinski’s Threshold
Molecular Weight 251.30 300–400 ≤500
LogP (predicted) ~2.5* 3.0–4.5 ≤5
Hydrogen Bond Donors 2 3–4 ≤5
Hydrogen Bond Acceptors 5 6–8 ≤10

*Estimated based on structural similarity to analogs.

The target compound adheres to Lipinski’s Rule of Five, suggesting favorable oral bioavailability.

Biological Activity

2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₇N₃O₂S
  • Molecular Weight : 209.23 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of cyanoacetic acid with an appropriate thiophene derivative. The following general synthetic route is employed:

  • Formation of Cyanoacetyl Group : The cyanoacetyl group is introduced via a nucleophilic substitution reaction.
  • Amidation : The resulting intermediate undergoes amidation to form the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values indicate that this compound exhibits comparable efficacy to established chemotherapeutic agents.

CompoundCell LineIC50 (μg/mL)
This compoundMCF-71.5
DoxorubicinMCF-71.3
This compoundA5492.0

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by morphological changes and DNA fragmentation assays.
  • Anti-inflammatory Effects : It may also exert anti-inflammatory effects by modulating cytokine production and inhibiting NF-kB signaling pathways.

Case Studies

A series of case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Breast Cancer Cells : An in vitro study assessed the effect of the compound on MCF-7 cells, revealing significant cytotoxicity and apoptosis induction compared to control groups.
    "The results showed considerable cytotoxicity against cancer cell lines, indicating that the compound could be a promising candidate for further development" .
  • Anti-inflammatory Activity : Another study investigated the anti-inflammatory potential, showing that treatment with the compound reduced levels of pro-inflammatory cytokines in vitro.

Q & A

What are the recommended synthetic routes for 2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide in academic research?

Answer:
The compound can be synthesized using cyanoacetylation strategies, leveraging methodologies adapted from structurally similar thiophene-carboxamide derivatives. Key approaches include:

  • Neat Method: React substituted amines with alkyl cyanoacetates under solvent-free conditions at room temperature with continuous stirring .
  • Fusion: Solvent-free reactions at elevated temperatures (e.g., 80–120°C) using basic catalysts like aluminum oxide to accelerate cyclization .
  • Microwave Irradiation: Employing cyclohexanone and sulfur with aluminum oxide as a solid support, reducing reaction time significantly compared to conventional heating .
    Note: Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical to minimize byproducts.

How should researchers characterize the purity and structural integrity of this compound?

Answer:
Comprehensive characterization requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm the presence of the cyanoacetyl group (-NHCOCH2CN) and isopropyl substituents. Compare peak assignments with analogous thiophene derivatives .
  • Infrared Spectroscopy (IR): Identify characteristic bands for C≡N (~2200 cm⁻¹) and amide C=O (~1650–1700 cm⁻¹) .
  • Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns .
  • Elemental Analysis: Validate empirical formula consistency .

What safety precautions are necessary when handling this compound?

Answer:
While specific hazard data for this compound is limited, safety protocols for structurally related cyanoacetyl derivatives include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors .
  • Emergency Measures: Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent symptoms .

How can researchers address discrepancies in reported bioactivity data for thiophene-carboxamide derivatives?

Answer (Advanced):
Contradictions in bioactivity often arise from variations in:

  • Experimental Design: Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects.
  • Compound Purity: Validate purity (>95% via HPLC) to exclude confounding impurities .
  • Structural Confirmation: Re-evaluate NMR/MS data to rule out isomerism or degradation .
  • Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature) .

What strategies optimize the reaction yield of cyanoacetylated thiophene derivatives?

Answer (Advanced):
Yield optimization involves:

  • Catalyst Screening: Test Lewis acids (e.g., Al₂O₃, ZnCl₂) to enhance cyclization efficiency .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve solubility but require post-reaction purification .
  • Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and adjust reaction time .

How can computational modeling predict the reactivity of this compound?

Answer (Advanced):

  • Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., electrophilic thiophene ring, nucleophilic cyano group) .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies.
  • Solvent Effects Modeling: Use COSMO-RS to predict solubility and stability in different media .

What analytical challenges arise in distinguishing regioisomers of thiophene-carboxamide derivatives?

Answer (Advanced):

  • Chromatographic Separation: Employ reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • 2D NMR Techniques: Use NOESY or HSQC to resolve overlapping signals from isopropyl and cyanoacetyl groups .
  • X-ray Crystallography: Resolve crystal structures to unambiguously assign regiochemistry .

How does the cyanoacetyl group influence the compound’s electronic properties?

Answer (Basic):
The cyanoacetyl moiety (-NHCOCH2CN) acts as a strong electron-withdrawing group, polarizing the thiophene ring and enhancing electrophilic substitution at the 3- and 4-positions. This is confirmed via:

  • UV-Vis Spectroscopy: Red shifts in λmax indicate extended conjugation .
  • Electrochemical Studies: Cyclic voltammetry reveals lowered LUMO energy, facilitating charge transfer .

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